

# Application Note: Large-Scale Production of 3-Acetamido-5-aminobenzoic Acid

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## Compound of Interest

Compound Name: 3-Acetamido-5-aminobenzoic acid

CAS No.: 15089-84-6

Cat. No.: B083588

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## Executive Summary

This application note details the industrial-scale synthesis of **3-Acetamido-5-aminobenzoic acid** (CAS: 15089-84-6), a critical intermediate in the manufacturing of non-ionic X-ray contrast media (e.g., Iodixanol, Iohexol).

The production of this molecule presents a classic regioselectivity challenge: the mono-acetylation of a symmetric diamine (3,5-diaminobenzoic acid). Standard acetylation methods often yield a statistical mixture of unreacted starting material, the desired mono-amide, and the undesired di-amide.

This guide provides a validated, self-limiting protocol that exploits solubility-controlled kinetics in aqueous media to achieve high selectivity (>95%) for the mono-acetylated product. We also cover the precursor synthesis via catalytic hydrogenation, ensuring a complete "nitro-to-amide" workflow.

## Chemical Context & Retrosynthesis[1]

The industrial route utilizes 3,5-Dinitrobenzoic acid as the starting material.[1] The process involves two distinct unit operations:

- Global Reduction: Catalytic hydrogenation of nitro groups to amino groups.
- Desymmetrization: Controlled mono-acetylation of the diamine.

## Reaction Scheme Visualization



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Figure 1: Retrosynthetic pathway showing the reduction of the dinitro precursor and the critical selectivity branch point during acetylation.

## Protocol 1: Catalytic Hydrogenation

Objective: Conversion of 3,5-Dinitrobenzoic acid to 3,5-Diaminobenzoic acid.

## Critical Process Parameters (CPPs)

Parameter	Setpoint	Rationale
Catalyst	5% Pd/C (50% wet)	Palladium offers the best turnover frequency (TOF) for nitro reduction. Wet catalyst prevents ignition.
Solvent	Water (pH adjusted)	Water is the safest solvent for large-scale hydrogenation. The substrate is solubilized as a sodium salt.
Pressure	3–5 bar (45–75 psi)	Moderate pressure ensures mass transfer without requiring high-pressure rated vessels (HP vessels).
Temperature	50–60 °C	Balances reaction rate with safety (exotherm control).

## Step-by-Step Methodology

- Preparation of Substrate Solution:
  - In a stainless steel hydrogenation reactor, charge Water (10 vol relative to substrate) and 3,5-Dinitrobenzoic acid (1.0 eq).
  - Slowly add Sodium Hydroxide (NaOH) (2.1 eq) to dissolve the acid. The solution will turn deep yellow/orange.
  - Check Point: Ensure pH is 7.5–8.5. If acidic, the substrate will not dissolve fully.
- Catalyst Loading:
  - Under nitrogen inertion, add 5% Pd/C (5 wt% loading relative to substrate).
  - Safety Note: Pd/C is pyrophoric when dry. Always handle as a water-wet paste.
- Hydrogenation:

- Purge the vessel with Nitrogen ( ) x3, then Hydrogen ( ) x3.
- Pressurize to 3 bar with .
- Heat to 50 °C and engage high-shear agitation (critical for gas-liquid mass transfer).
- Monitor uptake. The reaction is complete when uptake ceases (typically 2–4 hours).
- Work-up:
  - Filter the hot solution through a sparkler filter or Celite bed to remove the catalyst.
  - Acidification: To the filtrate, add Hydrochloric Acid (HCl) (37%) until pH reaches 2.0–2.5.
  - The product, 3,5-Diaminobenzoic acid, will precipitate as a beige/grey solid.
  - Cool to 5 °C, filter, and wash the cake with cold water to remove salts.
  - Yield Expectation: 90–95%.

## Protocol 2: Selective Mono-Acetylation (The "Slurry" Method)

Objective: Selective synthesis of **3-Acetamido-5-aminobenzoic acid** while minimizing di-acetylated impurity.

Mechanism: This protocol utilizes a heterogeneous reaction environment. The diamine starting material is partially soluble/suspended in water.<sup>[2][3]</sup> As the mono-acetylated product forms, it is less soluble in the acidic reaction media than the diamine, causing it to precipitate. This phase change protects the remaining amine group from further attack by acetic anhydride.

## Reagents & Stoichiometry

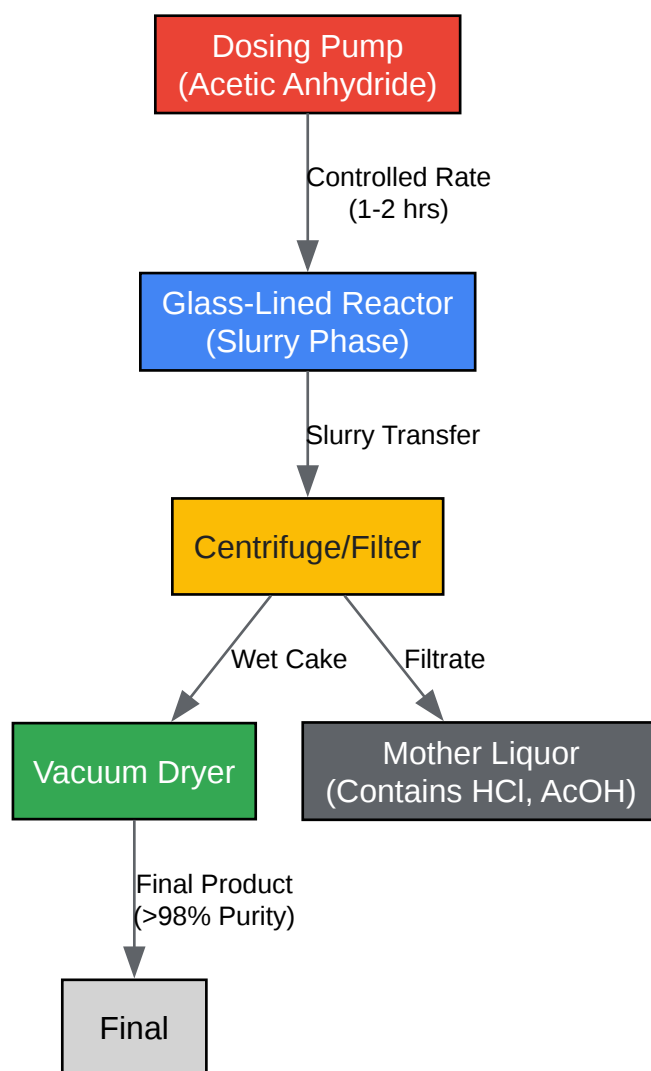
- Substrate: 3,5-Diaminobenzoic acid (1.0 eq)
- Reagent: Acetic Anhydride ( ) (1.05 – 1.10 eq)
- Solvent: Water (10–12 volumes)
- Acid Catalyst: HCl (0.5 – 1.0 eq) – Critical for solubility modulation.

## Step-by-Step Methodology

- Slurry Formation:
  - Charge Water and 3,5-Diaminobenzoic acid into the reactor.[3]
  - Add HCl (approx.[4] 0.5 eq). The goal is to partially protonate the amines, reducing their nucleophilicity slightly and modifying solubility.
  - Adjust temperature to 20–25 °C. Do not heat. Higher temperatures increase the solubility of the mono-product, leading to over-acetylation.
- Controlled Addition:
  - Add Acetic Anhydride dropwise over 60–90 minutes.
  - Observation: The slurry viscosity will change. The beige diamine solid converts to a white/off-white precipitate of the mono-amide.
- Reaction Monitoring (HPLC):
  - Sample after 1.0 eq addition.
  - Target Profile:
    - Diamine: < 2.0%

- Mono-amide (Target): > 95.0%
- Di-amide: < 3.0%<sup>[3]</sup>
- If Diamine > 2%, add small aliquots (0.05 eq) of  
.
- Quenching & Isolation:
  - Once complete, cool the slurry to 0–5 °C and stir for 1 hour to maximize precipitation.
  - Filter the solids.
  - Purification Wash: Reslurry the wet cake in Water (5 vol) at 50 °C for 30 minutes.
  - Why? The di-acetylated impurity is slightly more soluble in warm water than the target mono-amide. This "swish" wash removes the di-amide.
  - Filter again and dry under vacuum at 60 °C.

## Process Flow Diagram (PFD)



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Figure 2: Process flow for the acetylation unit operation, highlighting the critical dosing and filtration steps.

## Quality Control & Analytical Methods

### HPLC Method (Reverse Phase)

To validate the protocol, use the following HPLC conditions to separate the three critical species.

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5  $\mu\text{m}$ .
- Mobile Phase A: 0.1% Phosphoric Acid in Water.

- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 60% B over 20 minutes.
- Detection: UV at 240 nm and 254 nm.

Retention Time Order:

- 3,5-Diaminobenzoic acid (Most polar, elutes first).
- **3-Acetamido-5-aminobenzoic acid** (Target).
- 3,5-Diacetamidobenzoic acid (Least polar, elutes last).

## Specification Limits

Attribute	Acceptance Criteria
Appearance	White to off-white powder
Assay (HPLC)	≥ 98.0% w/w
Impurity: Diamine	≤ 0.5%
Impurity: Di-amide	≤ 1.0%
Loss on Drying (LOD)	≤ 0.5%

## References

- US Patent 3,907,880. Process for the preparation of **3-acetamido-5-aminobenzoic acid**. (1975). Describes the aqueous mineral acid acetylation method. [Link](#)
- US Patent 3,991,105. Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid. (1976). Details the downstream iodination and the importance of the mono-acetylated precursor purity. [Link](#)
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- CN Patent 105949076A. Preparation method of 3,5-diaminobenzoic acid. (2016). Modern hydrogenation protocols for the precursor. [Link](#)

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